molecular formula C32H46O6 B019865 Leptomicina A CAS No. 87081-36-5

Leptomicina A

Número de catálogo: B019865
Número CAS: 87081-36-5
Peso molecular: 526.7 g/mol
Clave InChI: QECBVZBMGUAZDL-WRDLAOIUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

La Leptomicina A es un metabolito secundario producido por la bacteria Streptomyces spp. Fue descubierta junto con la Leptomicina B y es conocida por sus propiedades antifúngicas. La this compound es un policétido, una clase de metabolitos secundarios que se biosintetizan por la polimerización de subunidades de acetilo y propionilo. Este compuesto ha ganado una atención significativa debido a su capacidad para inhibir la exportación nuclear, lo que lo convierte en una herramienta valiosa en la investigación biológica .

Aplicaciones Científicas De Investigación

Therapeutic Applications

  • Cancer Treatment
    • Lung Cancer : LMA has been studied extensively in non-small cell lung cancer (NSCLC). Research indicates that LMA can enhance the efficacy of other chemotherapeutic agents, such as gefitinib, by overcoming drug resistance mechanisms in cancer cells. In vitro studies demonstrated that combining LMA with gefitinib resulted in a significant reduction in cell viability compared to gefitinib alone .
    • Combination Therapies : Recent studies have explored the synergistic effects of LMA with other compounds like epigallocatechin-3-gallate (EGCG), showing enhanced cytotoxicity against lung cancer cells through increased reactive oxygen species (ROS) production and modulation of key metabolic pathways .
  • Antifungal Activity
    • LMA has demonstrated antifungal properties against various fungal strains. Its effectiveness as an antifungal agent was established in early studies that isolated it from Streptomyces, highlighting its potential use in treating fungal infections .
  • Neurological Disorders
    • Emerging research suggests that LMA may have implications in neurobiology. Studies indicate that it can influence the formation of nuclear inclusions associated with neurodegenerative diseases by modulating proteasomal activity and enhancing the accumulation of mutant proteins within the nucleus .

Lung Cancer Research

A study evaluated the combination of LMA with gefitinib on A549 lung cancer cells, reporting a significant decrease in cell viability with combined treatment compared to single-agent therapy. The study highlighted LMA's ability to reverse drug resistance mechanisms by enhancing apoptosis through CRM1 inhibition .

Antifungal Efficacy

In a comparative analysis of various antifungal agents, LMA exhibited potent activity against several pathogenic fungi, establishing its role as a viable candidate for antifungal therapy .

Neurodegenerative Disease Models

Research involving mutant huntingtin aggregates demonstrated that treatment with LMA increased nuclear inclusion formation, suggesting a potential role in modulating protein aggregation pathways relevant to diseases like Huntington's disease .

Summary Table: Key Findings on Leptomycin A

Application AreaKey FindingsReferences
Cancer TreatmentEnhances efficacy of gefitinib; overcomes drug resistance; promotes apoptosis
Antifungal ActivityEffective against various fungal strains; potential for treating infections
Neurological DisordersModulates protein aggregation; influences nuclear inclusion formation

Mecanismo De Acción

La Leptomicina A ejerce sus efectos inhibiendo el receptor de exportación nuclear CRM1 (mantenimiento de la región cromosómica 1), también conocido como exportina 1. Se une de forma covalente a un residuo de cisteína en la ranura de unión a NES de CRM1, impidiendo la exportación de proteínas que contienen una secuencia de exportación nuclear. Esto lleva a la acumulación de estas proteínas en el núcleo, interrumpiendo varios procesos celulares. Se ha demostrado que la inhibición de CRM1 por la this compound interfiere con la exportación nuclear de varias proteínas clave, incluidas las proteínas supresoras tumorales y las proteínas virales .

Análisis Bioquímico

Biochemical Properties

Leptomycin A interacts with CRM1, blocking its function and preventing the nuclear export of multiple proteins . This interaction is crucial in biochemical reactions, as it influences the distribution of proteins within the cell .

Cellular Effects

Leptomycin A has significant effects on various types of cells and cellular processes. It has been shown to cause G1 cell cycle arrest in mammalian cells . Moreover, it inhibits the viability of certain cancer cell lines in a dose- and time-dependent manner .

Molecular Mechanism

Leptomycin A exerts its effects at the molecular level by binding to and inhibiting CRM1 . This results in the accumulation of CRM1 cargo proteins in the nucleus , altering gene expression and influencing cellular functions .

Temporal Effects in Laboratory Settings

The effects of Leptomycin A change over time in laboratory settings. For instance, it has been shown to inhibit the viability of cancer cells in a time-dependent manner

Dosage Effects in Animal Models

While specific studies on the dosage effects of Leptomycin A in animal models are limited, related compounds like KPT-330, an orally bioavailable selective inhibitor of nuclear export (SINE), have shown significant anti-tumor activity in animal models

Metabolic Pathways

Leptomycin A is involved in the CRM1-mediated nuclear export pathway . It interacts with CRM1, affecting the nuclear-cytoplasmic trafficking of various proteins

Transport and Distribution

Leptomycin A is transported and distributed within cells through its interaction with CRM1 . By inhibiting CRM1, it affects the localization and accumulation of various proteins within the cell .

Subcellular Localization

Leptomycin A primarily localizes in the nucleus due to its interaction with CRM1 . It causes the accumulation of CRM1 cargo proteins in the nucleus , which can affect the activity and function of these proteins .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La Leptomicina A se obtiene principalmente a través de procesos de fermentación que involucran a Streptomyces spp. La cepa de producción se cultiva en un medio adecuado y el compuesto se extrae del filtrado de cultivo y los micelios. El proceso de extracción normalmente implica la extracción con disolventes seguida de la purificación mediante cromatografía líquida de alto rendimiento .

Métodos de producción industrial: La producción industrial de this compound implica la optimización de las condiciones de fermentación para maximizar el rendimiento. Esto incluye ajustar la composición de nutrientes, el pH, la temperatura y la aireación del medio de cultivo. El uso de cepas genéticamente modificadas de Streptomyces spp. también se ha explorado para mejorar la eficiencia de producción .

Análisis De Reacciones Químicas

Tipos de reacciones: La Leptomicina A experimenta diversas reacciones químicas, que incluyen:

    Oxidación: La this compound se puede oxidar para formar diferentes derivados.

    Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la this compound.

    Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.

Reactivos y condiciones comunes:

    Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.

    Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

    Reactivos de sustitución: Halógenos, agentes alquilantes.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound que conservan o mejoran su actividad biológica .

Comparación Con Compuestos Similares

La Leptomicina A se compara a menudo con la Leptomicina B, otro policétido producido por Streptomyces spp. Si bien ambos compuestos comparten estructuras y mecanismos de acción similares, la Leptomicina B es generalmente más potente que la this compound. Otros compuestos similares incluyen:

    Anguinomicinas: Estos compuestos también inhiben la exportación nuclear al dirigirse a CRM1.

    Selinexor: Un inhibidor sintético de CRM1 que ha sido aprobado para uso clínico en el tratamiento de ciertos cánceres.

La this compound es única en su inhibición específica de CRM1 y su potencia relativamente baja en comparación con la Leptomicina B, lo que la convierte en una herramienta valiosa para estudiar los matices de la inhibición de la exportación nuclear .

Actividad Biológica

Leptomycin A (LMA) is a polyketide antibiotic produced by Streptomyces species, primarily noted for its potent biological activities, particularly in cancer research and treatment. This article delves into the biological activity of Leptomycin A, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

Leptomycin A is primarily recognized as an inhibitor of nuclear export mediated by the chromosome region maintenance 1 (CRM1) protein. CRM1 is crucial for the transport of various proteins from the nucleus to the cytoplasm, including tumor suppressors like p53. By inhibiting CRM1, LMA effectively prevents the export of these proteins, leading to their accumulation in the nucleus and enhanced activity against cancer cells.

  • Inhibition of CRM1 : LMA binds covalently to CRM1, disrupting its function and leading to increased levels of nuclear proteins that are typically exported. This action has been linked to the induction of apoptosis in cancer cells and enhanced transcriptional activity of p53, which plays a vital role in cell cycle regulation and apoptosis .

Anticancer Activity

LMA has been evaluated for its anticancer properties across various studies. Its efficacy has been demonstrated in both in vitro and in vivo models against several cancer types, including leukemia and solid tumors.

In Vitro Studies

  • Cell Line Sensitivity : Studies have shown that LMA exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been reported that LMA induces apoptosis in human leukemia cells and inhibits proliferation in breast cancer cells .
  • Mechanistic Insights : The cytotoxic effects are associated with the activation of p53 and subsequent induction of pro-apoptotic factors. Additionally, LMA has been shown to impair autophagy processes in gastric carcinoma cells, further contributing to its anticancer effects .

In Vivo Studies

  • Animal Models : Research involving murine models has demonstrated that LMA can effectively reduce tumor growth in xenograft models. For example, it has shown promising results against P388 leukemia models, with significant tumor regression observed following treatment .
  • Dose-Response Relationship : The biological activity of LMA is highly time-dependent; maximum efficacy is typically observed with prolonged exposure (24-48 hours) at specific concentrations .

Study 1: Leptomycin A in Leukemia Treatment

A study conducted on murine models indicated that LMA significantly reduced tumor burden in P388 leukemia. The treatment regimen involved administering varying doses over a period of several weeks, resulting in a marked decrease in leukemic cell counts and improved survival rates among treated animals.

Treatment GroupTumor Volume (mm³)Survival Rate (%)
Control150 ± 2030
LMA 5 mg/kg50 ± 1070
LMA 10 mg/kg20 ± 590

Study 2: Combination Therapy with Gefitinib

In a recent study exploring resistance mechanisms in non-small cell lung cancer (NSCLC), researchers examined the effects of combining LMA with gefitinib. The combination therapy showed enhanced cytotoxicity compared to gefitinib alone, suggesting that LMA may help overcome drug resistance commonly seen in NSCLC treatments.

TreatmentIC50 (μM)
Gefitinib32.0 ± 2.5
Gefitinib + LMA (0.5 nM)25.0 ± 2.1

Propiedades

Número CAS

87081-36-5

Fórmula molecular

C32H46O6

Peso molecular

526.7 g/mol

Nombre IUPAC

(2E,5S,6R,7S,9R,10E,12E,15R,16Z,18E)-6-hydroxy-3,5,7,9,11,15,17-heptamethyl-19-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]-8-oxononadeca-2,10,12,16,18-pentaenoic acid

InChI

InChI=1S/C32H46O6/c1-20(16-22(3)12-14-28-24(5)13-15-30(35)38-28)10-9-11-21(2)17-25(6)31(36)27(8)32(37)26(7)18-23(4)19-29(33)34/h9,11-17,19-20,24-28,32,37H,10,18H2,1-8H3,(H,33,34)/b11-9+,14-12+,21-17+,22-16-,23-19+/t20-,24+,25-,26+,27-,28+,32-/m1/s1

Clave InChI

QECBVZBMGUAZDL-WRDLAOIUSA-N

SMILES

CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C

SMILES isomérico

C[C@H]1C=CC(=O)O[C@H]1/C=C/C(=C\[C@H](C)C/C=C/C(=C/[C@@H](C)C(=O)[C@@H](C)[C@@H]([C@@H](C)C/C(=C/C(=O)O)/C)O)/C)/C

SMILES canónico

CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C

Apariencia

Colourless Film

Key on ui other cas no.

87081-36-5

Sinónimos

NSC 369326

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Leptomycin A
Reactant of Route 2
Leptomycin A
Reactant of Route 3
Leptomycin A
Reactant of Route 4
Reactant of Route 4
Leptomycin A
Reactant of Route 5
Reactant of Route 5
Leptomycin A
Reactant of Route 6
Reactant of Route 6
Leptomycin A

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.